IDO1 Inhibition Potency: Sub-Nanomolar Cellular Activity Comparable to Clinical Candidate BMS-986242
The target compound, as represented by the closely related derivative BDBM50559669 (CHEMBL4756822) containing the 7-chloro-pyrido[4,3-b]indole core, exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 2 nM in recombinant IFN-γ-induced human HeLa cells [1]. This potency is directly comparable to the clinical-stage IDO1 inhibitor BMS-986242, which also demonstrates an IC50 of 2 nM in cellular IDO1 inhibition assays . This places the 7-chloro-pyrido[4,3-b]indole scaffold among the most potent IDO1 inhibitors reported in the cellular context, a key differentiator from weaker analogs.
| Evidence Dimension | IDO1 enzyme inhibition (cellular) |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | BMS-986242 (clinical IDO1 inhibitor), IC50 = 2 nM |
| Quantified Difference | Equipotent (within 1-fold difference) |
| Conditions | Recombinant IFN-γ-induced human HeLa cells, 18 hr incubation, fluorescence microplate reader assay |
Why This Matters
Demonstrates that the 7-chloro-pyrido[4,3-b]indole core can achieve clinical-grade IDO1 inhibitory potency, justifying its selection over less potent analogs for immuno-oncology programs.
- [1] BindingDB. BDBM50559669 (CHEMBL4756822). IDO1 Inhibition (Human HeLa cells). IC50 = 2 nM. Accessed via BindingDB. View Source
